Diisobutyl terephthalate

Description

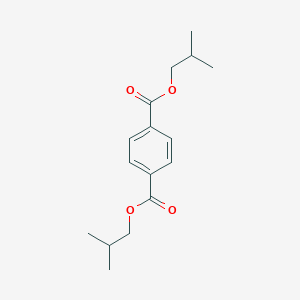

Structure

3D Structure

Properties

IUPAC Name |

bis(2-methylpropyl) benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-11(2)9-19-15(17)13-5-7-14(8-6-13)16(18)20-10-12(3)4/h5-8,11-12H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKWPGAPADIOSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=CC=C(C=C1)C(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171962 | |

| Record name | Terephthalic acid, diisobutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18699-48-4 | |

| Record name | Diisobutyl terephthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18699-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terephthalic acid, diisobutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018699484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terephthalic acid, diisobutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisobutyl terephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Diisobutyl Terephthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diisobutyl terephthalate (DIBT), a significant chemical compound with applications as a plasticizer. This document details its synthesis through two primary industrial routes: direct esterification and transesterification. It also presents a thorough compilation of its physicochemical properties and spectral data. The experimental protocols are outlined to be adaptable for laboratory settings, and logical workflow diagrams are provided for a clear understanding of the synthesis processes.

Core Concepts: Synthesis of this compound

This compound is commercially synthesized via two main pathways: the direct esterification of terephthalic acid (TPA) with isobutanol, and the transesterification of dimethyl terephthalate (DMT) with isobutanol. The choice of route often depends on the cost and availability of the raw materials.

Direct Esterification of Terephthalic Acid

In this process, terephthalic acid is directly reacted with isobutanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and driven to completion by the continuous removal of water, a byproduct, typically through azeotropic distillation using a Dean-Stark apparatus or a fractionating column.

Transesterification of Dimethyl Terephthalate

This method involves the reaction of dimethyl terephthalate with isobutanol. This reaction is an equilibrium process that is catalyzed by a transesterification catalyst, most commonly a titanium alkoxide like tetraisopropoxy titanate (TIPT). To drive the reaction toward the formation of this compound, the methanol byproduct is continuously removed by distillation.

Physicochemical and Spectral Properties

A summary of the key physical, chemical, and spectral properties of this compound is presented below. These properties are crucial for its application and for quality control during its synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₂₂O₄[1] |

| Molecular Weight | 278.34 g/mol [1] |

| CAS Number | 18699-48-4[1] |

| Appearance | Colorless oily liquid |

| Melting Point | 54 °C[2] |

| Boiling Point | > 280 °C |

| Density | 1.04 g/cm³ |

| Solubility | Insoluble in water; soluble in common organic solvents |

Table 2: Spectral Data for this compound

| ¹H NMR (CDCl₃) | Chemical Shift (ppm) |

| Aromatic-H | 8.09 (s, 4H) |

| -OCH₂- | 3.91 (d, J=6.7 Hz, 4H) |

| -CH- | 2.06 (hept, J=6.7 Hz, 2H) |

| -CH₃ | 0.98 (d, J=6.7 Hz, 12H) |

| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) |

| C=O | 166.2 |

| Aromatic C (quaternary) | 134.4 |

| Aromatic CH | 129.5 |

| -OCH₂- | 71.4 |

| -CH- | 28.1 |

| -CH₃ | 19.2 |

| FTIR | Peak (cm⁻¹) |

| C-H stretching (aliphatic) | 2960-2870 |

| C=O stretching (ester) | ~1720 |

| C=C stretching (aromatic) | ~1600, ~1450 |

| C-O stretching | ~1270, ~1100 |

| Aromatic C-H bending | ~730 |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound, adapted from established procedures for similar dialkyl terephthalates.[2][3]

Protocol 1: Direct Esterification of Terephthalic Acid with Isobutanol

Materials:

-

Terephthalic acid (TPA)

-

Isobutanol

-

Sulfuric acid (concentrated) or p-toluenesulfonic acid

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Toluene (for azeotropic distillation)

Equipment:

-

Round-bottom flask

-

Heating mantle with magnetic stirrer

-

Dean-Stark apparatus or fractionating column

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus, and condenser, add terephthalic acid (1 equivalent), isobutanol (2.5-3 equivalents), and a catalytic amount of sulfuric acid (e.g., 1-2 mol% relative to TPA). Toluene can be added to facilitate azeotropic removal of water.

-

Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the excess isobutanol and toluene under reduced pressure using a rotary evaporator to yield the crude this compound.

-

For higher purity, the product can be further purified by vacuum distillation.

Protocol 2: Transesterification of Dimethyl Terephthalate with Isobutanol

Materials:

-

Dimethyl terephthalate (DMT)

-

Isobutanol

-

Tetraisopropoxy titanate (TIPT)

-

Sodium hydroxide solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Heating mantle with magnetic stirrer

-

Distillation head and condenser

-

Receiving flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a round-bottom flask with a magnetic stirrer, distillation head, and condenser.

-

Charge the flask with dimethyl terephthalate (1 equivalent), isobutanol (2.5-3 equivalents), and a catalytic amount of tetraisopropoxy titanate (e.g., 0.1-0.5 mol% relative to DMT).

-

Heat the mixture to reflux with stirring. The methanol produced will distill off.

-

Monitor the reaction by measuring the amount of methanol collected. The reaction is considered complete when the theoretical amount of methanol has been removed.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with 5% sodium hydroxide solution to quench the catalyst, followed by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the excess isobutanol under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be purified by vacuum distillation if necessary.

Process Visualizations

The following diagrams, generated using Graphviz, illustrate the logical workflows of the synthesis methods described.

Caption: Workflow for the direct esterification of terephthalic acid.

Caption: Workflow for the transesterification of dimethyl terephthalate.

References

Diisobutyl Terephthalate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl terephthalate (DIBT) is a diester of isobutanol and terephthalic acid. It belongs to the class of organic compounds known as terephthalate esters, which are isomers of the more commonly known ortho-phthalates. While extensively used as a plasticizer in various industrial applications to enhance the flexibility and durability of polymers, its availability for laboratory and research purposes necessitates a thorough understanding of its chemical and toxicological profile. This is particularly pertinent for professionals in drug development and life sciences, where excipients and materials coming into contact with pharmaceutical products require rigorous safety and compatibility assessments. This document provides an in-depth technical guide to the chemical structure, properties, synthesis, analysis, and metabolic pathways of this compound.

Chemical Structure and Identification

This compound is characterized by a benzene ring substituted with two carboxy-isobutyl ester groups at the para (1,4) positions.

Chemical Formula: C₁₆H₂₂O₄

IUPAC Name: bis(2-methylpropyl) benzene-1,4-dicarboxylate[1]

CAS Number: 18699-48-4[1]

Synonyms: Terephthalic acid, diisobutyl ester; Diisobutyl p-phthalate

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of this compound is presented below. This data is essential for handling, formulation, and safety assessment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 278.34 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 55 °C | |

| Boiling Point | 341.16 °C at 760 mmHg | |

| Density | ~1.04 g/cm³ | [2] |

| Solubility | Insoluble in water; soluble in many organic solvents | [3] |

Table 2: Toxicological Profile of Diisobutyl Phthalate and Related Compounds

| Endpoint | Observation | Species | Reference |

| Acute Oral Toxicity | Low order of acute toxicity | Rat, Mouse | [4] |

| Skin Irritation | Minimal | Guinea Pig | [4] |

| Eye Irritation | No irritation reported in animals | Animal | [4] |

| Developmental Toxicity | Embryotoxic and teratogenic at high, maternally toxic doses. Increased incidence of undescended testes in male fetuses. | Rat | [5][6] |

| Reproductive Toxicity (Male) | Decreased testosterone and adverse effects on sperm and testicular histology following gestational exposure. | Rat, Mouse | [7][8] |

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via the esterification of terephthalic acid with isobutanol. The following is a representative laboratory-scale protocol derived from established esterification procedures.

Materials:

-

Terephthalic acid

-

Isobutanol (excess)

-

Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

-

Toluene (for azeotropic removal of water)

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Organic solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

-

A mixture of terephthalic acid, a 3-6 fold molar excess of isobutanol, a catalytic amount of sulfuric acid, and toluene is placed in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

The reaction mixture is heated to reflux. The water produced during the esterification is removed azeotropically with toluene and collected in the Dean-Stark trap.

-

The reaction is monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected. The reaction is considered complete when no more water is formed.

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Analytical Methodologies

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the identification and quantification of this compound.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methyl silicone bonded-phase column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injection: Splitless injection of 1 µL of the sample solution (dissolved in a suitable solvent like hexane or acetone).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An initial temperature of 60-80°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 280-300°C, held for 5-10 minutes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. Key ions for this compound can be monitored.

2. High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the analysis of this compound, particularly for monitoring reaction progress or for quantification in various matrices.

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical mobile phase could be acetonitrile/water (80:20, v/v). For MS-compatible methods, formic acid can be used as a modifier instead of non-volatile acids.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 240 nm.

-

Quantification: An external standard calibration curve is constructed by injecting known concentrations of this compound.

Applications in Research and Development

While the primary application of this compound is as an industrial plasticizer, its availability for laboratory use and its physicochemical properties suggest potential areas of interest for the scientific community:

-

Toxicological Research: As a compound with known effects on the endocrine system, this compound and its metabolites are relevant for toxicological studies, particularly in the fields of reproductive and developmental toxicology. Such studies are crucial for establishing safety profiles of materials used in medical devices and pharmaceutical packaging.[6][7][8]

-

Excipient Development: Although not a commonly used pharmaceutical excipient, its properties as a plasticizer could be investigated for specialized applications, such as in the formulation of film coatings for solid dosage forms to modify drug release profiles. However, its toxicological profile would require careful consideration.

-

Reference Standard: In environmental and analytical chemistry, pure this compound serves as a reference standard for the detection and quantification of this compound in environmental samples and consumer products.

Signaling and Metabolic Pathways

Understanding the metabolic fate and environmental degradation of this compound is critical for assessing its biological impact.

Mammalian Metabolism

In mammals, this compound is rapidly metabolized. The primary metabolic pathway involves the hydrolysis of one of the ester bonds to form the monoester, monoisobutyl phthalate (MIBP), which is the major metabolite found in urine. MIBP can be further oxidized.[3]

Caption: Mammalian metabolism of this compound.

Biodegradation of the Terephthalate Moiety

The terephthalate portion of the molecule can be biodegraded by microorganisms in the environment. This pathway is relevant for the environmental fate of terephthalate-based compounds. The central steps involve the conversion of terephthalic acid to protocatechuic acid, which then enters the β-ketoadipate pathway and is ultimately mineralized in the tricarboxylic acid (TCA) cycle.

Caption: Microbial degradation pathway of terephthalic acid.

References

- 1. This compound | C16H22O4 | CID 29218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. thechemco.com [thechemco.com]

- 3. Diisobutyl phthalate - Wikipedia [en.wikipedia.org]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. Developmental toxic effects of diisobutyl phthalate, the methyl-branched analogue of di-n-butyl phthalate, administered by gavage to rats. | Sigma-Aldrich [merckmillipore.com]

- 6. Developmental toxic effects of diisobutyl phthalate, the methyl-branched analogue of di-n-butyl phthalate, administered by gavage to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hazards of diisobutyl phthalate (DIBP) exposure: A systematic review of animal toxicology studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hazards of diisobutyl phthalate (DIBP) exposure: A systematic review of animal toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Diisobutyl Terephthalate: Unraveling the Mechanism of Action - A Review of the Current Landscape

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diisobutyl terephthalate, a plasticizer utilized in various industrial applications, has garnered attention within the scientific community regarding its potential biological effects. This technical guide aims to provide a comprehensive overview of the current understanding of the mechanism of action of this compound. However, a thorough review of the existing scientific literature reveals a significant data gap concerning the specific molecular pathways and toxicological profile of this compound. The vast majority of available research has focused on its structural isomer, diisobutyl phthalate (DIBP), an ortho-phthalate. This document will summarize the known mechanism of action for DIBP as a point of comparison, highlight the structural differences between phthalates and terephthalates, and underscore the critical need for further research into the biological activities of this compound.

The Isomeric Distinction: Phthalates vs. Terephthalates

The fundamental difference between diisobutyl phthalate and this compound lies in the substitution pattern of the ester groups on the benzene ring. In phthalates, the two isobutyl ester chains are attached to the 1 and 2 positions (ortho-), whereas in terephthalates, they are located at the 1 and 4 positions (para-). This structural variance can profoundly influence the molecule's three-dimensional shape, polarity, and ultimately, its interaction with biological macromolecules such as receptors and enzymes.

The Mechanism of Action of Diisobutyl Phthalate (DIBP): A Well-Studied Analogue

While data on this compound is scarce, its ortho-isomer, DIBP, has been extensively studied and is recognized as an endocrine-disrupting chemical, primarily affecting the male reproductive system.[1] The established mechanism of action for DIBP revolves around its anti-androgenic properties, which are largely attributed to its primary metabolite, monoisobutyl phthalate (MIBP).[2][3]

Endocrine Disruption and Anti-Androgenic Effects

The hallmark of DIBP toxicity is the "phthalate syndrome," observed in animal studies following in utero exposure.[1] This syndrome encompasses a range of male reproductive abnormalities, including:

-

Reduced Fetal Testosterone Production: DIBP, through its metabolite MIBP, inhibits the synthesis of testosterone in fetal Leydig cells.[2]

-

Altered Testicular Development: This leads to testicular dysgenesis, characterized by malformations of the seminiferous tubules and Leydig cell aggregation.[2]

-

Phenotypic Abnormalities: Observable effects include decreased anogenital distance, undescended testes (cryptorchidism), and hypospadias.[2][4]

Molecular Targets and Signaling Pathways of DIBP

The anti-androgenic effects of DIBP are not mediated by direct binding to the androgen receptor. Instead, MIBP is understood to interfere with key steps in the steroidogenesis pathway. The primary molecular targets and signaling pathways implicated in DIBP's mechanism of action include:

-

Peroxisome Proliferator-Activated Receptors (PPARs): Phthalate monoesters, including MIBP, are known to activate PPARs.[5][6] While the precise role of PPAR activation in phthalate-induced reproductive toxicity is still being elucidated, it is hypothesized to contribute to the disruption of lipid homeostasis and steroidogenesis in Leydig cells. Some studies suggest that certain phthalates may act as PPAR modulators.[7]

-

Aryl Hydrocarbon Receptor (AhR): Some studies on related phthalates, such as dibutyl phthalate (DBP), have suggested an involvement of the AhR pathway in mediating their toxic effects, including apoptosis and neurotoxicity.[8] The role of AhR in DIBP's mechanism of action is an area of ongoing investigation.

-

Cytokine-Cytokine Receptor Pathways: Research in zebrafish has indicated that DIBP exposure can affect cytokine-cytokine receptor pathways, such as the tumor necrosis factor receptor superfamily (TNFRSF), leading to increased apoptosis of sperm cells.[3]

This compound: An Uncharted Territory

In stark contrast to DIBP, there is a significant lack of published data on the mechanism of action of this compound. The existing literature does not provide sufficient information to construct a detailed understanding of its molecular targets, the signaling pathways it may modulate, or its toxicological profile.

A comparative study on diallyl phthalate and diallyl terephthalate, which differ in the same ortho- vs. para- substitution, demonstrated that the terephthalate isomer had a weaker binding affinity for the estrogen receptor.[9] This finding suggests that the biological activity of terephthalates may be significantly different from their phthalate counterparts. Furthermore, a recent review highlighted the general scarcity of toxicological data for terephthalates compared to the extensive research on phthalates.[10]

Quantitative Data and Experimental Protocols: A Call for Future Research

Due to the absence of dedicated studies on the mechanism of action of this compound, this guide cannot provide the requested quantitative data tables or detailed experimental protocols. The generation of such data is imperative to accurately assess the potential risks associated with human and environmental exposure to this compound.

Future research should prioritize the following:

-

In Vitro Receptor Binding and Activation Assays: To determine if this compound or its metabolites interact with key nuclear receptors such as the androgen receptor, estrogen receptor, PPARs, and AhR.

-

In Vitro Steroidogenesis Assays: To investigate the effects of this compound on hormone production in relevant cell lines (e.g., H295R).

-

Metabolism Studies: To identify the primary metabolites of this compound, as these may be the biologically active molecules.

-

In Vivo Toxicological Studies: To assess the systemic effects of this compound exposure, with a focus on reproductive and developmental endpoints.

-

Comparative Studies: To directly compare the toxicological profiles and mechanisms of action of this compound and diisobutyl phthalate.

Conclusion

The mechanism of action of this compound remains largely uncharacterized, presenting a significant knowledge gap in the field of toxicology and endocrine disruption. While its structural isomer, diisobutyl phthalate, is a well-documented anti-androgenic compound, it is crucial to avoid direct extrapolation of these findings to this compound due to key structural differences that likely influence biological activity. This technical guide underscores the urgent need for dedicated research to elucidate the molecular mechanisms of this compound to enable a comprehensive risk assessment for human health and the environment. Professionals in research, drug development, and regulatory sciences are encouraged to contribute to filling this critical data void.

References

- 1. Hazards of diisobutyl phthalate (DIBP) exposure: A systematic review of animal toxicology studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. Diisobutyl phthalate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. atamankimya.com [atamankimya.com]

- 6. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diisobutyl phthalate | C16H22O4 | CID 6782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dibutyl Phthalate (DBP)-Induced Apoptosis and Neurotoxicity are Mediated via the Aryl Hydrocarbon Receptor (AhR) but not by Estrogen Receptor Alpha (ERα), Estrogen Receptor Beta (ERβ), or Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) in Mouse Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Binding characteristics of dialkyl phthalates for the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The p-Phthalates Terephthalic Acid and Dimethyl Terephthalate Used in the Manufacture of PET Induce In Vitro Adipocytes Dysfunction by Altering Adipogenesis and Thermogenesis Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Diisobutyl Terephthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diisobutyl terephthalate (DIBT), a widely used plasticizer. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This information is crucial for the identification, characterization, and quality control of DIBT in research and industrial applications.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below. These values are compiled from various sources and represent typical spectral characteristics of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.09 | s | 2H | Ar-H |

| ~4.10 | d | 4H | -O-CH₂ -CH- |

| ~2.05 | m | 2H | -O-CH₂-CH -(CH₃)₂ |

| ~1.00 | d | 12H | -CH-(CH₃ )₂ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~165.5 | C =O |

| ~134.0 | Ar-C (quaternary) |

| ~129.5 | Ar-C H |

| ~71.5 | -O-CH₂ - |

| ~28.0 | -C H-(CH₃)₂ |

| ~19.0 | -C H₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1270 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-O stretch (ester) |

| ~730 | Strong | C-H bend (aromatic, para-substituted) |

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 278.15 | Low | [M]⁺ (Molecular Ion) |

| 223 | Moderate | [M - C₄H₉]⁺ |

| 205 | High | [M - OC₄H₉]⁺ |

| 149 | High (often base peak) | [C₈H₅O₃]⁺ (Phthalic anhydride fragment) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

A single drop of this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

A second salt plate is carefully placed on top to create a thin liquid film between the plates.

Instrumentation and Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty spectrometer is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation and Data Acquisition:

-

Instrument: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: Typically 70 eV.

-

Mass Range: Scanned from m/z 40 to 500.

-

Inlet System (for GC-MS): The sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the MS source.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationship between the techniques.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Relationship between spectroscopic techniques and structural information.

An In-depth Technical Guide to the Solubility of Diisobutyl Terephthalate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of diisobutyl terephthalate in various organic solvents. This compound, a diester of terephthalic acid and isobutanol, is utilized primarily as a plasticizer in various industrial applications. A thorough understanding of its solubility is crucial for its formulation, processing, and application in diverse fields, including materials science and potentially in specialized pharmaceutical applications.

Qualitative Solubility Profile

General observations from chemical databases and safety data sheets indicate that this compound is poorly soluble in water but exhibits good solubility in a range of common organic solvents. This is consistent with the physicochemical properties of other phthalate and terephthalate esters, which are generally nonpolar molecules.

Based on information for the closely related isomer, diisobutyl phthalate, it can be inferred that this compound is likely soluble in solvents such as:

-

Alcohols (e.g., methanol, ethanol)

-

Ketones (e.g., acetone)

-

Ethers

-

Chlorinated solvents (e.g., chloroform)

-

Aromatic hydrocarbons (e.g., benzene, toluene)

It is important to note that terms like "soluble" and "slightly soluble" are qualitative. For precise formulation and research, quantitative determination is essential.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L at specified temperatures) for this compound in a comprehensive list of organic solvents remains largely unpublished. The following table is provided as a template for researchers to populate with experimentally determined values.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Methanol | Data not available | Data not available | ||

| Ethanol | Data not available | Data not available | ||

| Acetone | Data not available | Data not available | ||

| Ethyl Acetate | Data not available | Data not available | ||

| Toluene | Data not available | Data not available | ||

| Hexane | Data not available | Data not available | ||

| [Other solvents] |

Researchers are encouraged to utilize the experimental protocols detailed in the subsequent sections to ascertain these values.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to quantitatively determine the solubility of this compound in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a non-volatile solute in a volatile solvent.

Principle: A saturated solution of this compound in a chosen organic solvent is prepared at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining this compound is measured.

Apparatus and Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled water bath or incubator

-

Glass vials with screw caps

-

Analytical balance (accurate to ±0.0001 g)

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Evaporating dish or pre-weighed beaker

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent.

-

Equilibration: Seal the vial and place it in a thermostatically controlled bath set to the desired temperature. Agitate the mixture using a magnetic stirrer or shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the excess solid to settle at the bottom of the vial for several hours, while maintaining the constant temperature.

-

Sample Withdrawal and Filtration: Carefully withdraw a precise volume of the clear supernatant using a pre-warmed (to the experimental temperature) pipette. To prevent any undissolved microparticles from being transferred, pass the solution through a syringe filter that is also pre-warmed to the experimental temperature.

-

Solvent Evaporation: Transfer the filtered, saturated solution to a pre-weighed evaporating dish. Gently evaporate the solvent in a fume hood or under a stream of nitrogen.

-

Drying and Weighing: Place the evaporating dish in a drying oven at a temperature below the boiling point of this compound and sufficient to remove any residual solvent. Cool the dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing steps until a constant mass is achieved.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dried this compound / Volume of filtered solution) x 100

UV/Vis Spectroscopic Method

This method is suitable if this compound exhibits significant absorbance in the UV/Visible spectrum and the chosen solvent is transparent in that region.

Principle: A calibration curve of absorbance versus concentration for this compound in the chosen solvent is first established. The absorbance of a filtered saturated solution is then measured, and its concentration is determined from the calibration curve.

Apparatus and Materials:

-

UV/Vis Spectrophotometer

-

Quartz cuvettes

-

This compound (high purity)

-

Selected organic solvents (spectroscopic grade)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatically controlled water bath or incubator

-

Syringe filters

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Generation of Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

-

Preparation of Saturated Solution: Follow steps 1-4 of the Gravimetric Method to prepare a saturated solution of this compound at the desired temperature and filter it.

-

Sample Analysis: Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

-

Calculation: Determine the concentration of the diluted solution from the calibration curve. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.

Solubility (mol/L) = Concentration of diluted sample (from curve) x Dilution factor

To convert to g/100 mL:

Solubility ( g/100 mL) = Solubility (mol/L) x Molar mass of this compound ( g/mol ) x 0.1

Visualizations

The following diagrams illustrate key workflows for determining the solubility of this compound.

Caption: Gravimetric method workflow for solubility determination.

Caption: UV/Vis spectroscopic method workflow for solubility determination.

An In-depth Technical Guide to the Physical and Chemical Properties of Diisobutyl Terephthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl terephthalate (DIBT) is a diester of terephthalic acid and isobutanol. It belongs to the class of terephthalate esters, which are widely used as plasticizers to increase the flexibility and durability of polymers, primarily polyvinyl chloride (PVC). As a replacement for some ortho-phthalates, understanding its physicochemical properties, synthesis, and potential biological interactions is crucial for its safe and effective application in various fields, including industrial manufacturing and potentially in specialized formulations. This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and a summary of its known biological profile.

Chemical Identity

| Identifier | Value |

| IUPAC Name | bis(2-methylpropyl) benzene-1,4-dicarboxylate[1] |

| Synonyms | Diisobutyl p-phthalate, Terephthalic acid diisobutyl ester, 1,4-Benzenedicarboxylic acid, bis(2-methylpropyl) ester |

| CAS Number | 18699-48-4[1] |

| Molecular Formula | C16H22O4[1] |

| Molecular Weight | 278.34 g/mol [1] |

| Chemical Structure | bis(2-methylpropyl) benzene-1,4-dicarboxylate consists of a central benzene ring substituted with two carboxylate groups at the para (1 and 4) positions. Each carboxylate group is esterified with an isobutyl group. |

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are essential for its handling, processing, and application in various formulations.

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | 55 °C |

| Boiling Point | 341.16 °C (rough estimate) |

| Density | 1.0542 g/cm³ (rough estimate) |

| Vapor Pressure | 0.00114 mmHg at 25°C |

| Water Solubility | Low (specific quantitative data not readily available, but expected to be poorly soluble based on its structure) |

| Refractive Index | 1.4350 (estimate) |

Chemical and Spectroscopic Properties

The chemical reactivity of this compound is primarily governed by the ester functional groups. It is stable under normal conditions but can undergo hydrolysis under acidic or basic conditions to yield terephthalic acid and isobutanol.

| Property | Description |

| 1H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the terephthalate ring and the aliphatic protons of the isobutyl groups. |

| 13C NMR | The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ester groups, the aromatic carbons, and the carbons of the isobutyl chains. |

| FT-IR | The infrared spectrum will exhibit strong absorption bands corresponding to the C=O stretching of the ester functional group (around 1720 cm⁻¹), C-O stretching, and aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the isobutyl groups. |

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of this compound are outlined below. These protocols are based on standard analytical techniques.

Synthesis of this compound

This compound can be synthesized via the Fischer esterification of terephthalic acid with isobutanol, or by the transesterification of dimethyl terephthalate with isobutanol. A general laboratory-scale procedure using terephthaloyl chloride is as follows:

Materials:

-

Terephthaloyl chloride

-

Isobutanol (anhydrous)

-

Pyridine (or another suitable base, as a scavenger for HCl)

-

Anhydrous diethyl ether (or other suitable solvent)

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve terephthaloyl chloride in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Prepare a solution of isobutanol and pyridine in anhydrous diethyl ether and add it dropwise to the terephthaloyl chloride solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Determination of Melting Point (Capillary Method)

This protocol is based on the principles outlined in standard methods like ASTM E324.[2]

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Finely powder a small amount of the dry this compound sample using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has melted into a clear liquid (the end of the melting range).

Determination of Boiling Point (Distillation Method)

A standard distillation method can be used to determine the boiling point at atmospheric pressure.

Apparatus:

-

Distillation flask

-

Condenser

-

Thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

Place a sample of this compound into the distillation flask along with a few boiling chips.

-

Set up the distillation apparatus with the thermometer bulb positioned just below the side arm leading to the condenser.

-

Heat the flask gently with a heating mantle.

-

Record the temperature at which the liquid begins to boil and the vapor temperature remains constant. This constant temperature is the boiling point.

Determination of Density (Pycnometer Method)

This protocol follows the principles of OECD Guideline 109.[3][4][5][6]

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Thermostatically controlled water bath

Procedure:

-

Clean and dry the pycnometer and weigh it accurately (m1).

-

Fill the pycnometer with distilled water and place it in the thermostatically controlled water bath at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.

-

Ensure the capillary is filled with water and dry the outside of the pycnometer. Weigh the pycnometer filled with water (m2).

-

Empty and dry the pycnometer. Fill it with the this compound sample and repeat step 2 and 3 (m3).

-

The density (ρ) of the sample is calculated using the formula: ρ_sample = ((m3 - m1) / (m2 - m1)) * ρ_water, where ρ_water is the density of water at the measurement temperature.

Determination of Water Solubility (Flask Method)

This protocol is based on the OECD Guideline 105 flask method, suitable for substances with solubilities above 10⁻² g/L.[7][8][9][10][11]

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in a flask.

-

The flask is agitated at a constant temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

The mixture is then centrifuged or filtered to separate the undissolved solid.

-

The concentration of this compound in the clear aqueous solution is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Spectroscopic Analysis

1H and 13C NMR Spectroscopy:

-

Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the 1H and 13C NMR spectra using a standard NMR spectrometer.[12][13][14][15][16]

FT-IR Spectroscopy:

-

Prepare the sample as a KBr pellet (for solids) or as a thin film between salt plates (if it can be melted).

-

Record the FT-IR spectrum using a standard FT-IR spectrometer over the range of 4000-400 cm⁻¹.[17][18][19][20][21]

GC-MS Analysis:

-

Dissolve the sample in a volatile organic solvent.

-

Inject an aliquot of the solution into a GC-MS system equipped with a suitable capillary column.

-

The compound will be separated based on its boiling point and polarity, and the mass spectrometer will provide its mass spectrum for identification.[22][23][24][25][26]

Synthesis and Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound.

References

- 1. This compound | C16H22O4 | CID 29218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. infinitalab.com [infinitalab.com]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 10. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 11. laboratuar.com [laboratuar.com]

- 12. New combined absorption/1H NMR method for qualitative and quantitative analysis of PET degradation products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New combined absorption/1H NMR method for qualitative and quantitative analysis of PET degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. analyticalchem.community.uaf.edu [analyticalchem.community.uaf.edu]

- 18. Determination of Plasticizer Content in PVC by FT-NIR Spectroscopy [thermofisher.com]

- 19. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 20. researchgate.net [researchgate.net]

- 21. Polymer Analysis Using Fourier Transform Infrared (FTIR) Spectroscopy | Separation Science [sepscience.com]

- 22. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]

- 23. gcms.cz [gcms.cz]

- 24. shimadzu.com [shimadzu.com]

- 25. GC-MS determination of 20 types of phthalates in oral preparation: Ingenta Connect [ingentaconnect.com]

- 26. researchgate.net [researchgate.net]

Unraveling the Environmental Fate of Diisobutyl Terephthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl terephthalate (DIBT) is a widely used plasticizer, imparting flexibility and durability to a vast array of polymeric materials. Its prevalence in consumer and industrial products raises important questions about its environmental persistence, degradation pathways, and potential ecological impact. This technical guide provides an in-depth exploration of the environmental degradation of DIBT, focusing on the core pathways of biodegradation, photodegradation, and chemical hydrolysis. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the transformation and fate of this compound in the environment.

Core Degradation Pathways

The environmental degradation of this compound is a multifaceted process driven by biological, photochemical, and chemical mechanisms. The primary pathways involve the enzymatic or chemical cleavage of the ester bonds, leading to the formation of monoesters and ultimately phthalic acid, which can be further mineralized.

Biodegradation: The Microbial Assault

Microbial degradation is a primary route for the environmental breakdown of DIBT. A diverse range of microorganisms, particularly bacteria, possess the enzymatic machinery to utilize phthalate esters as a source of carbon and energy.[1][2] The biodegradation process typically proceeds through a series of hydrolytic steps:

-

Initial Hydrolysis: The degradation is initiated by the action of esterases or hydrolases, which cleave one of the ester linkages of the DIBT molecule. This results in the formation of monoisobutyl terephthalate (MIBT) and isobutanol.

-

Secondary Hydrolysis: The MIBT is then further hydrolyzed to terephthalic acid and another molecule of isobutanol.

-

Aromatic Ring Cleavage: Terephthalic acid, a central intermediate, is subsequently attacked by dioxygenase enzymes. This leads to the opening of the aromatic ring and the formation of aliphatic intermediates.

-

Central Metabolism: These aliphatic compounds are then funneled into central metabolic pathways, such as the Krebs cycle, where they are ultimately mineralized to carbon dioxide and water.

Several bacterial genera, including Pseudomonas, Comamonas, Sphingomonas, Gordonia, Rhodococcus, and Bacillus, have been identified for their ability to degrade phthalate esters.[3]

Quantitative Biodegradation Data

The efficiency of DIBT biodegradation can vary significantly depending on the microbial strain, environmental conditions (pH, temperature, oxygen availability), and the concentration of the pollutant.

| Microorganism/Consortium | Substrate | Initial Concentration | Degradation Rate/Efficiency | Time | Conditions | Reference |

| Paenarthrobacter sp. PH1 | DIBP | 1 g/L | Complete degradation | 24 h | 28 °C, pH 7.0, 180 rpm | [4] |

| Mixed Microbial Culture | DBP | 500 mg/L | Degradation of 500 mg/L to monomethyl phthalate and phthalate | Not specified | Not specified | [2] |

| Acinetobacter baumannii DP-2 | DBP | 5-100 mg/L | 88.28% - 98.89% | 120 h | Optimized conditions | [5] |

Photodegradation: The Power of Light

Photodegradation, driven by solar radiation, represents another significant pathway for the environmental transformation of DIBT. This process can occur through direct photolysis or, more efficiently, via indirect photosensitized reactions.

Photocatalytic Degradation: The use of semiconductor photocatalysts, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), has been shown to be highly effective in degrading phthalates.[6][7] When these catalysts are illuminated with UV light, they generate highly reactive oxygen species (ROS), including hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻).[8] These ROS are powerful oxidizing agents that can non-selectively attack the DIBT molecule, leading to its fragmentation and eventual mineralization.

The degradation of diisobutyl phthalate (DiBP) using TiO₂ and ZnO photocatalysts has been shown to remove over 90% of the compound in under 25 minutes.[6][9] The primary intermediate identified in this process is phthalic acid.[6]

Quantitative Photodegradation Data

| Catalyst | Substrate | Initial Concentration | Degradation Efficiency | Time | Conditions | Reference |

| TiO₂ | DiBP | Not Specified | > 90% | < 25 min | UV irradiation | [6][9] |

| ZnO | DiBP | Not Specified | > 90% | < 25 min | UV irradiation | [6][9] |

| UV-254 nm/H₂O₂ | DBP | 1.0 μM | 77.1% | UV fluence of 160 mJ/cm² | pH 7.6 ± 0.1 | [10] |

Chemical Hydrolysis

In addition to microbial and photochemical processes, DIBT can undergo abiotic hydrolysis, which involves the chemical reaction with water. This process is generally slower than biodegradation under typical environmental conditions.[1] The rate of hydrolysis is influenced by pH and temperature. The ester bonds are susceptible to both acid- and base-catalyzed hydrolysis. Under neutral pH, the hydrolysis of phthalate esters is generally slow.

The primary products of DIBT hydrolysis are monoisobutyl terephthalate and isobutanol, followed by the formation of terephthalic acid.

Quantitative Hydrolysis Data

Data on the specific hydrolysis rate constants for DIBT is limited in the reviewed literature. However, for the structurally similar dibutyl phthalate (DBP), the degradation rate and half-life have been shown to be pH-dependent.

| pH | Temperature (°C) | Degradation Rate (k/day) | Half-life (days) | Reference |

| 3 | 30 | 0.153 | 4.5 | [11] |

| 5 | 30 | 0.277 | 2.5 | [11] |

| 7 | 30 | 0.379 | 1.8 | [11] |

| 9 | 30 | 0.301 | 2.3 | [11] |

| 11 | 30 | 0.145 | 4.8 | [11] |

Visualizing the Degradation Pathways

To illustrate the complex interplay of these degradation mechanisms, the following diagrams have been generated using the DOT language.

Experimental Protocols

A comprehensive understanding of DIBT degradation relies on robust analytical methodologies. Below are detailed protocols for key experiments commonly employed in such studies.

High-Performance Liquid Chromatography (HPLC) for Phthalate Analysis

Objective: To separate and quantify DIBT and its degradation products.

Instrumentation:

-

Shimadzu LC-20CE HPLC system or equivalent, equipped with a variable wavelength detector.[12]

-

C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[12]

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade) for stock solutions

-

Phthalate standards (DIBT, MIBT, terephthalic acid)

Procedure:

-

Standard Preparation: Prepare stock solutions of phthalate standards in methanol (e.g., 2 mg/mL).[12] Create a series of working standards by diluting the stock solutions with the mobile phase to generate a calibration curve.

-

Sample Preparation: Filter aqueous samples through a 0.45 µm syringe filter before injection. For solid samples, perform a solvent extraction followed by filtration.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water is often used. For example, an initial mobile phase of 80% acetonitrile can be held for a set time, followed by a gradient to 100% acetonitrile to elute more hydrophobic compounds.[12] An isocratic mobile phase, such as methanol-water (75:25 v/v), can also be effective for separating certain phthalates.[13]

-

Flow Rate: Typically 1.0 mL/min.[12]

-

Column Temperature: Maintained at a constant temperature, for example, 40 °C.[12]

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: Set at a wavelength where phthalates show strong absorbance, typically around 230 nm or 275 nm.[12][13]

-

-

Analysis: Inject the standards and samples. Identify peaks based on retention times compared to the standards. Quantify the concentration of each analyte using the calibration curve generated from the peak areas of the standards.

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Identification

Objective: To identify and confirm the structure of DIBT degradation byproducts.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column suitable for semi-volatile organic compounds (e.g., DB-5MS).[14]

Reagents:

-

Extraction solvent (e.g., dichloromethane, methanol).[15]

-

Helium (carrier gas).

-

Internal standards (optional, for quantification).

Procedure:

-

Sample Preparation:

-

Solvent Extraction: Extract the analytes from the sample matrix using a suitable solvent. For solid samples, this may involve vortexing and ultrasonication to enhance extraction efficiency.[15]

-

Solid-Phase Extraction (SPE) Cleanup: To remove interfering matrix components, pass the extract through an SPE cartridge.[15]

-

-

GC Conditions:

-

Injector Temperature: Typically set high enough to ensure complete vaporization of the analytes (e.g., 300 °C).[14]

-

Oven Temperature Program: A temperature gradient is used to separate the compounds. An example program starts at an initial temperature (e.g., 150 °C) held for a few minutes, then ramps up to a final temperature (e.g., 300 °C) at a specific rate (e.g., 10 °C/min).[14]

-

Carrier Gas Flow: Constant flow of helium (e.g., 1 mL/min).[14]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) is commonly used.

-

Scan Mode: Full scan mode is used for the identification of unknown compounds by comparing their mass spectra to a library (e.g., NIST). Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for enhanced sensitivity and quantification of target analytes.[14]

-

-

Analysis: Inject the prepared sample. Identify the degradation products by matching their mass spectra with library spectra and interpreting the fragmentation patterns.

Microbial Degradation Experiment Workflow

Conclusion

The environmental degradation of this compound is a complex process involving biodegradation, photodegradation, and chemical hydrolysis. Biodegradation by a variety of microorganisms appears to be a key pathway, leading to the eventual mineralization of the compound. Photodegradation, particularly photocatalysis, offers a rapid and effective means of DIBT removal from aqueous environments. While chemical hydrolysis occurs, it is generally a slower process under typical environmental conditions.

A thorough understanding of these degradation pathways and the factors that influence their rates is crucial for assessing the environmental risk posed by DIBT and for developing effective remediation strategies. The experimental protocols outlined in this guide provide a framework for researchers to investigate the fate of DIBT and to generate the quantitative data needed for robust environmental models and risk assessments. Future research should focus on elucidating the complete degradation pathways under various environmental conditions and identifying novel microbial strains and catalytic systems with enhanced degradation capabilities.

References

- 1. d-nb.info [d-nb.info]

- 2. gregormendelfoundation.com [gregormendelfoundation.com]

- 3. Engineering bacterial biocatalysts for the degradation of phthalic acid esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biodegradation of phthalates DIBP, DMP, and DEP by Paenarthrobacter sp. strain PH1 - analysis of degradation, pathway, and its bioremediation potentiality in soil microcosm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. DSpace [researchrepository.ul.ie]

- 9. pure.ul.ie [pure.ul.ie]

- 10. Degradation of dibutyl phthalate (DBP) by UV-254 nm/H2O2 photochemical oxidation: kinetics and influence of various process parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dibutyl Phthalate | C16H22O4 | CID 3026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Detection of phthalates migration from disposable tablewares to drinking water using hexafluoroisopropanol-induced catanionic surfactant coacervate extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. opus.govst.edu [opus.govst.edu]

- 14. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Toxicological profile of Diisobutyl terephthalate

An In-depth Technical Guide on the Toxicological Profile of Diisobutyl Terephthalate

Introduction

This compound (DIBT) is a chemical compound primarily used as a plasticizer to enhance the flexibility and durability of various plastic and rubber materials. It is an isomer of dibutyl terephthalate (DBT) and is often used as a substitute for other phthalates, such as di-n-butyl phthalate (DBP). Its applications range from automotive parts and wire insulation to adhesives, paints, and coatings.[1] Given its widespread use and potential for human exposure, a thorough understanding of its toxicological profile is essential for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This guide provides a comprehensive overview of the toxicokinetics, and toxicological endpoints of DIBT, supported by quantitative data, experimental methodologies, and visual diagrams.

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to understanding its environmental fate, absorption, and biological activity.

| Property | Value | Reference |

| CAS Number | 18699-48-4 | [2] |

| Molecular Formula | C16H22O4 | [2][3] |

| Molecular Weight | 278.34 g/mol | [2][3] |

| Appearance | Clear, colorless, oily liquid | [1] |

| Boiling Point | 300.1°C at 760 mmHg | [4] |

| Density | 1.05 g/cm³ | [4] |

| Vapor Pressure | 0.00114 mmHg at 25°C | [4] |

| Solubility | Insoluble in water; soluble in many organic solvents | [1] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetics of DIBT are characterized by rapid absorption and metabolism, with limited accumulation in tissues.

-

Absorption and Distribution : DIBT appears to be readily absorbed via the dermal route.[5] Following absorption, it undergoes extensive distribution. A toxicokinetic study in rats showed that after oral and intravenous administration, DIBT has a short half-life and high clearance, indicating rapid removal from the bloodstream.[6]

-

Metabolism : The primary metabolic pathway for DIBT is hydrolysis to its monoester, monoisobutyl phthalate (MIBP).[1][5] This reaction is likely catalyzed by carboxylesterases in the liver.[7] MIBP is the main metabolite, accounting for approximately 70% of the excreted products.[1] MIBP can be further oxidized by cytochrome P450 enzymes to form hydroxylated metabolites such as 2OH-mono-isobutyl phthalate (2OH-MIBP) and 3OH-mono-isobutyl phthalate (3OH-MIBP).[1]

-

Excretion : The primary route of excretion for DIBT metabolites is through the urine, with minor excretion observed via the biliary route.[5] In rats, there is little evidence of accumulation in tissues.[5] Peak concentrations of metabolites in urine are typically observed 2–4 hours after administration.[1]

Metabolic Pathway of this compound

Caption: Metabolic conversion of DIBT to its primary and secondary metabolites for excretion.

Toxicological Profile

Acute Toxicity

DIBT exhibits a low order of acute toxicity via oral and intraperitoneal routes.[5] Insufficient data are available to definitively characterize its acute dermal or inhalation toxicity.[1][8]

| Route | Species | LD50 | Reference |

| Oral | Mouse | 12,800 - 39,520 mg/kg bw | [5] |

| Oral | Rat | 16,000 - 60,320 mg/kg bw | [5] |

| Intraperitoneal | Mouse | 3,990 - 12,800 mg/kg bw | [5] |

| Intraperitoneal | Rat | >1,600 mg/kg bw | [5] |

Irritation and Sensitization

Repeated Dose Toxicity

Subchronic exposure to DIBT has been shown to induce effects on body weight and the liver.[1][8]

| Species | Duration | Route | NOAEL | LOAEL | Key Findings | Reference |

| Rat | 4 months | Dietary | 1% in diet | 5% in diet | Decreased body and testes weights, increased liver weights. | [5] |

Genotoxicity

The genotoxic potential of DIBT has not been fully determined.[5] It has shown mixed results in various assays. DIBT was not mutagenic in bacterial mutation assays but did induce DNA damage (single-strand breaks) in an in vitro Comet Assay.[5] Studies on human mucosal cells of the upper aerodigestive tract indicated that DIBT caused significant DNA damage, with a greater impact than DBP.[9][10] There is a lack of in vitro chromosomal aberration, mammalian mutation, and in vivo genotoxicity studies.[5]

| Assay Type | System | Result | Reference |

| Bacterial Mutation Assay | Salmonella typhimurium | Negative | [5][11] |

| Comet Assay (in vitro) | Not specified | Positive (DNA strand breaks) | [5] |

| Comet Assay (in vitro) | Human oropharyngeal mucosa | Positive (DNA damage) | [9][10] |

Carcinogenicity

No carcinogenicity data are available for DIBT.[5] Due to insufficient testing on other phthalates, it is not possible to extrapolate the carcinogenic potential for DIBT.[5]

Reproductive and Developmental Toxicity

There is robust evidence that DIBT is a male reproductive and developmental toxicant.[12] Like other phthalates with C4-C6 side chains, DIBP is known to disrupt the androgen-dependent sexual differentiation in male rats.[13]

-

Male Reproductive Effects : In utero exposure in rats leads to a phenotype known as "phthalate syndrome," characterized by underdevelopment of the male reproductive system, decreased anogenital distance (AGD), retained nipples, and germ cell toxicity.[1] It can also cause hypospadias, cleft prepuce, and undescended testes at higher doses.[13] These effects are linked to decreased androgen production in the testes.[1] Male rats and mice exposed during gestation show decreased testosterone and adverse effects on sperm and testicular histology.[12][14]

-

Developmental Effects : DIBT is embryotoxic and teratogenic at maternally toxic doses.[1][15] Exposure during gestation is associated with increased post-implantation loss, decreased fetal weight, and skeletal malformations such as fused sternebrae and retarded ossification.[12][15]

| Species | Exposure Period | Dose (mg/kg/day) | Key Findings | Reference |

| Rat | Gestation Days 12-21 | ≥ 250 | Reduced anogenital distance (AGD) in male offspring. | [13] |

| Rat | Gestation Days 12-21 | 500, 625 | Delayed puberty, hypospadias, undescended testes, seminiferous tubule degeneration in adult offspring. | [13] |

| Rat | Gestation Days 6-20 | ≥ 500 | Maternal toxicity (reduced weight gain), decreased fetal weight. | [1][15] |

| Rat | Gestation Days 6-20 | ≥ 500 | Increased incidence of undescended testes. | [1][15] |

| Rat | Gestation Days 6-20 | 750, 1000 | Increased resorptions, skeletal malformations (fused sternebrae, supernumerary ribs). | [15] |

Endocrine Disruption

The reproductive and developmental effects of DIBT are primarily attributed to its anti-androgenic activity.[1] By disrupting androgen production and signaling during critical developmental windows, DIBT interferes with the normal development of the male reproductive tract.[1][13] In female rats, it has been shown to increase ovarian aromatase gene expression.[1] Studies in zebrafish also indicate that DIBT can disrupt the hypothalamic-pituitary-thyroid (HPT) axis.[16]

Experimental Protocols

Toxicological assessments of chemicals like DIBT typically follow standardized methodologies, such as the OECD Guidelines for the Testing of Chemicals, to ensure data quality and international acceptance.[17][18]

Protocol: Developmental Toxicity Study (based on OECD TG 414)

-

Test Animals : Young, healthy, nulliparous female rats (e.g., Sprague-Dawley strain) are used. Animals are acclimated to laboratory conditions.

-

Dose Formulation and Administration : DIBT is typically dissolved or suspended in a suitable vehicle (e.g., olive oil).[15] Doses are administered daily by oral gavage to pregnant dams during the period of major organogenesis (e.g., gestation days 6 through 20).[15] At least three dose levels and a concurrent control group (vehicle only) are used.

-

Maternal Observations : Dams are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded throughout gestation.

-

Terminal Examination : Shortly before expected delivery (e.g., gestation day 21), dams are euthanized. The uterus is examined to determine the number of corpora lutea, implantations, resorptions, and live/dead fetuses.

-

Fetal Examinations : All fetuses are weighed and examined for external malformations. A subset of fetuses from each litter is examined for visceral abnormalities, and the remaining fetuses are processed for skeletal examination to assess ossification and identify abnormalities.[15]

-

Endpoints : Key endpoints include maternal body weight gain, reproductive indices (e.g., resorption rate), fetal body weight, and the incidence of external, visceral, and skeletal malformations and variations.[15]

Typical Experimental Workflow for a Toxicity Study

Caption: A generalized workflow for conducting a repeated-dose toxicity study.

Hazard Assessment Framework

The toxicological data gathered are used within a structured risk assessment framework to determine the potential hazard to human health. This process involves identifying adverse effects, determining the dose at which they occur, assessing potential human exposure, and characterizing the overall risk.

Logical Flow of Toxicological Risk Assessment

Caption: The four-step process of chemical risk assessment, from hazard identification to risk characterization.

Conclusion

The toxicological profile of this compound is characterized by low acute toxicity but significant concerns regarding reproductive and developmental effects, particularly in males.[12] Its anti-androgenic activity is the primary mechanism driving these effects, leading to "phthalate syndrome" in animal models exposed in utero.[1] Evidence also points to liver toxicity following repeated exposure.[5] While data on carcinogenicity are lacking and the genotoxicity profile is incomplete, the robust evidence for reproductive and developmental toxicity positions DIBT as a chemical of concern, warranting careful consideration in risk assessment and regulation.[5][12]

References

- 1. Diisobutyl phthalate - Wikipedia [en.wikipedia.org]

- 2. This compound | C16H22O4 | CID 29218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dibutyl terephthalate | C16H22O4 | CID 16066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. Toxicokinetics of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rats: UPLC-ESI-MS/MS method development for the simultaneous determination of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rat plasma, urine, feces, and 11 various tissues collected from a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diisobutyl phthalate | C16H22O4 | CID 6782 - PubChem [pubchem.ncbi.nlm.nih.gov]